Z-Gly-betana, also known as Z-Gly-Gly-Arg-4m-betana hydrochloride, is a synthetic peptide compound characterized by its complex structure and significant applications in biochemical research. It is classified as a quaternary ammonium compound and is primarily used in studies involving proteolytic enzymes. The compound's chemical formula is with a molecular weight of approximately 614.09 g/mol.
The synthesis of Z-Gly-betana typically employs solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of the peptide chain on a solid resin support. The synthesis involves several key steps:
Z-Gly-betana features a complex molecular structure that includes multiple functional groups typical of peptide compounds. Its structure can be represented by its InChI key and SMILES notation:
COC1=CC(=CC2=CC=CC=C21)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl
The molecular data indicates the presence of multiple nitrogen atoms, which contribute to its biological activity as a substrate for proteolytic enzymes.
Z-Gly-betana undergoes various chemical reactions that are crucial for its applications:
Common reagents used in these reactions include hydrochloric acid for hydrolysis and hydrogen peroxide for oxidation.
The mechanism of action for Z-Gly-betana primarily involves its role as a substrate for proteolytic enzymes such as trypsin and enteropeptidase. The cleavage of peptide bonds occurs at specific sites recognized by these enzymes, facilitating studies on enzyme kinetics and inhibitor screening. This interaction is essential for understanding the dynamics of proteolytic activity in various biological contexts.
Z-Gly-betana exhibits several notable physical and chemical properties:
Further analyses may include melting point determination, boiling point evaluation, and density measurements to provide comprehensive insights into its physical characteristics .
Z-Gly-betana has diverse applications across various scientific fields:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3